molecular formula C16H24N2O2 B269206 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Cat. No. B269206
M. Wt: 276.37 g/mol
InChI Key: ZQDPBRXUJQZWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone GLP-1. By inhibiting DPP-4, GLP-1 levels increase, leading to better blood sugar control.

Mechanism of Action

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors work by inhibiting the enzyme N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, which is responsible for breaking down the hormone GLP-1. GLP-1 is released by the gut in response to food intake and stimulates insulin secretion from the pancreas. By inhibiting N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, GLP-1 levels increase, leading to better blood sugar control.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several biochemical and physiological effects. They increase GLP-1 levels, which leads to increased insulin secretion and decreased glucagon secretion. This results in lower blood sugar levels and improved glucose tolerance. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to improve beta-cell function and reduce inflammation in the pancreas.

Advantages and Limitations for Lab Experiments

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for diabetes research. However, one limitation is that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors may not be effective in all patients with diabetes, and their long-term safety and efficacy are still being studied.

Future Directions

There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors. One area of interest is the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, researchers are investigating the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in combination with other medications, such as GLP-1 agonists and SGLT2 inhibitors, to improve glycemic control in patients with diabetes. Finally, researchers are studying the long-term safety and efficacy of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors, particularly in patients with cardiovascular disease.

Synthesis Methods

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide involves several steps. The starting material is 4-aminophenylacetic acid, which is first protected with a tert-butyloxycarbonyl (BOC) group. The BOC-protected compound is then reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The BOC group is then removed, and the resulting amine is coupled with 3-methylbutanoyl chloride to yield the final product.

Scientific Research Applications

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors are effective at improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for patients with diabetes.

properties

Product Name

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[4-(2,2-dimethylpropanoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)

InChI Key

ZQDPBRXUJQZWMY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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